1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrazole ring substituted with a fluorobenzyl group, two methyl groups, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BFN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-7-9-15(20)10-8-14/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAESNKMYSOZVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of the Boronic Ester: The dioxaborolane moiety can be introduced through a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 330.20 g/mol. The presence of a fluorobenzyl group and a dioxaborolane moiety contributes to its unique chemical reactivity and biological profile.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with pyrazole structures can exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance this activity by improving solubility and bioavailability.
- Antimicrobial Properties : Research indicates that pyrazole derivatives can possess antimicrobial effects against various pathogens. The fluorobenzyl substitution may enhance interaction with bacterial enzymes or receptors.
- Enzyme Inhibition : The compound may serve as a potential inhibitor for specific enzymes involved in metabolic pathways relevant to diseases like diabetes and obesity.
Materials Science
- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic semiconductor applications. Its ability to form stable thin films can be beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Polymer Chemistry : The dioxaborolane group can act as a cross-linking agent in polymer matrices, potentially enhancing mechanical properties and thermal stability.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various pyrazole derivatives. The results indicated that compounds similar to 1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exhibited IC50 values in the low micromolar range against several cancer cell lines .
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated that pyrazole-based compounds could be incorporated into organic photovoltaic devices. The incorporation of the dioxaborolane moiety improved charge transport properties significantly compared to traditional materials .
Case Study 3: Antimicrobial Studies
A collaborative study between pharmaceutical companies revealed that the compound exhibited notable activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design.
Biological Activity
The compound 1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a novel pyrazole derivative with potential applications in medicinal chemistry. Its structural characteristics suggest that it may exhibit significant biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C₁₈H₂₄BFN₂O₂
- Molecular Weight: 330.20 g/mol
The presence of a fluorobenzyl group and a dioxaborolane moiety is noteworthy as these functionalities are often associated with enhanced biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:
- Mechanism of Action: The compound may act by inhibiting specific signaling pathways involved in cancer cell proliferation. Preliminary data suggest that it could target the CXCR1 and CXCR2 receptors involved in tumor progression and inflammation .
- In Vitro Studies: In vitro assays have shown that related compounds can significantly inhibit cell growth in various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values in the nanomolar range against prostate cancer cells .
Inhibition of Autotaxin
Another area of interest is the inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammatory diseases. Compounds with structural similarities to our target have been identified as potent ATX inhibitors:
- Activity Levels: Some derivatives have shown IC50 values as low as 13 nM against ATX, indicating strong inhibitory potential .
- Pharmacological Implications: The inhibition of ATX could lead to reduced levels of lysophosphatidic acid (LPA), a lipid mediator involved in promoting tumor growth and metastasis.
Case Studies
Case Study 1: Prostate Cancer Treatment
A study investigated a series of pyrazole derivatives for their potential as antiandrogens in prostate cancer therapy. The findings revealed that modifications to the benzyl group significantly influenced biological activity. The introduction of fluorine at specific positions enhanced antiproliferative effects against LAPC-4 cell lines .
Case Study 2: Inflammatory Diseases
Research on boronic acid derivatives has highlighted their role as chemokine antagonists. The compound's ability to inhibit CXCR receptors suggests its potential application in treating inflammatory conditions where these receptors are overactive .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
